molecular formula C18H29NO3 B195433 Butamirate CAS No. 18109-80-3

Butamirate

Cat. No. B195433
CAS RN: 18109-80-3
M. Wt: 307.4 g/mol
InChI Key: DDVUMDPCZWBYRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butamirate, also known as brospamin, is a cough suppressant . It has been marketed in Europe and Mexico, but not in the United States . It is sold in the form of lozenges, syrup, tablets, dragées, or pastilles as the citrate salt . Adverse effects can include nausea, diarrhea, vertigo, and exanthema .


Synthesis Analysis

A reversed-phase high-pressure liquid chromatography (RP-HPLC) method was developed and subsequently validated for the simultaneous determination of butamirate citrate (BC) and benzoic acid (BA) in cough syrup .


Molecular Structure Analysis

Butamirate is a small molecule with a chemical formula of C18H29NO3 . Its molecular weight is 307.434 . It belongs to the class of organic compounds known as phenylpropanes .


Chemical Reactions Analysis

The RP-HPLC method demonstrated a satisfactory separation of butamirate citrate (BC) and benzoic acid (BA), yet the acquired peaks were asymmetrical . This effect was eliminated by using 1% triethylamine in the buffer solution as a silanol blocker .


Physical And Chemical Properties Analysis

Butamirate is a small molecule with a chemical formula of C18H29NO3 . Its molecular weight is 307.434 . It belongs to the class of organic compounds known as phenylpropanes .

Scientific Research Applications

  • Adverse Effects of Butamirate : A case of acute cervical dystonia was reported in a child shortly after the first dose of Butamirate citrate, highlighting the potential central nervous system adverse effects of cough suppressants like Butamirate (Bayram et al., 2013).

  • Comparison with Dextromethorphan : Butamirate and dextromethorphan were compared for their effects on capsaicin-induced cough in healthy volunteers. While dextromethorphan showed significant activity, Butamirate did not demonstrate notable efficacy in this study (Faruqi et al., 2014).

  • Anticonvulsant Effects : A study on rats indicated that Butamirate might have anticonvulsant effects on pentylenetetrazol (PTZ)-induced seizures, suggesting a potential application in epilepsy management (Erdoğan et al., 2018).

  • Use and Safety in Hungary : A Hungarian study reviewed the use and safety of Butamirate in syrup, drops, and depot tablets. It was found to be effective with rare, non-serious adverse events, although doses of syrup and drops were often below recommended amounts (Mikó, 2005).

  • Efficacy in Preschoolers with Acute Bronchitis : Research on preschoolers with acute bronchitis indicated that Butamirate was effective and safe for treating dry cough, without causing respiratory depression or other significant side effects (Rashitova et al., 2020).

  • Comparative Antitussive Activity : A study comparing Butamirate citrate linctus and clobutinol syrup for cough treatment found both to be effective, with Butamirate showing a notably better effect in cough due to carcinomas (Charpin & Weibel, 1990).

  • Analogues of Butamirate : Analogues of Butamirate, structurally related to the drug, demonstrated significant cough suppressing activity without notable adverse effects in a study, suggesting their potential as non-narcotic antitussives (Jurečeková et al., 2018).

  • Butamirate in Respiratory Tract Inflammation : A study on Butamirate citrate highlighted its central action through receptors in the brainstem and additional beneficial effects such as inhibiting bronchospasm and anti-inflammatory properties (Płusa, 2017).

  • Anti-Glioma Effects : Butamirate was identified as having anti-tumor effects in glioblastoma, a type of brain tumor, indicating its potential as a therapeutic agent in cancer treatment (Lee et al., 2021).

  • Bioavailability of Butamirate : A study on the bioavailability of different Butamirate citrate preparations in volunteers suggested equivalency in absorption rates across various formulations (Bohner et al., 1997).

  • Chromatographic Methods for Butamirate : Chromatographic methods were applied for the determination of Butamirate citrate in the presence of its degradation product, aiding in the accurate analysis of the drug in pharmaceutical dosage forms (Mahmoud et al., 2019).

Safety And Hazards

Butamirate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors . Avoid contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

2-[2-(diethylamino)ethoxy]ethyl 2-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3/c1-4-17(16-10-8-7-9-11-16)18(20)22-15-14-21-13-12-19(5-2)6-3/h7-11,17H,4-6,12-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVUMDPCZWBYRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048403
Record name Butamirate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660763
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Butamirate

CAS RN

18109-80-3
Record name Butamirate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18109-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butamirate [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018109803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butamirate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13731
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Butamirate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butamirate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.172
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTAMIRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M75MZG2236
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butamirate
Reactant of Route 2
Reactant of Route 2
Butamirate
Reactant of Route 3
Reactant of Route 3
Butamirate
Reactant of Route 4
Reactant of Route 4
Butamirate
Reactant of Route 5
Reactant of Route 5
Butamirate
Reactant of Route 6
Reactant of Route 6
Butamirate

Citations

For This Compound
336
Citations
S Faruqi, C Wright, R Thompson… - British Journal of …, 2014 - Wiley Online Library
… as the dose of butamirate increased, with mean log 10 … butamirate) to 1.5 (90 mg butamirate) and mean log 10 C5 E max ranging from 2.0 (22.5 mg butamirate) to 2.1 (90 mg butamirate)…
Number of citations: 34 bpspubs.onlinelibrary.wiley.com
J Charpin, MA Weibel - Respiration, 1990 - karger.com
In a double-blind randomized study 60 patients with either irritative cough due to seasonal respiratory disorders or chronic cough of any etiology were treated with either butamirate …
Number of citations: 31 karger.com
ST Hassib, AA El-Zaher, MA Fouad - J. Chem. Pharm. Res, 2011 - researchgate.net
Two novel high performance liquid chromatographic (HPLC) methods are presented for the determination of butamirate citrate (BC) and sodium cromoglycate (NaCr) in the presence of …
Number of citations: 17 www.researchgate.net
A Mahmoud, N Sayed, F Mosaad, E Souaya - Chemical Papers, 2019 - Springer
Two chromatographic methods were applied for the determination of butamirate citrate (BC) drug in the presence of its degradation product. Rapid resolution liquid chromatography (…
Number of citations: 1 link.springer.com
AK Paul, M Rahman, S Seraj, A Paul, HA Arif… - Adv. Nat. Appl …, 2011 - academia.edu
… The differences of the retention time of the peak of butamirate and its degraded products … butamirate citrate were also determined. The specificity was also detected by adding butamirate …
Number of citations: 4 www.academia.edu
MA Erdogan, BP Cinar, KD Kılıç, T Çavuşoğlu… - …, 2018 - academia.edu
Butamirate has the possible effects on epileptic seizures, which is thought to perform central antitussive effect via medulla oblongata and nucleus tractus solitarius. In our study, these …
Number of citations: 3 www.academia.edu
A Mostafa, A El-Gindy, S Emara - Analytical Methods, 2011 - pubs.rsc.org
A simple, rapid and sensitive reversed phase high performance liquid chromatographic (HPLC) method was developed and validated for the simultaneous determination of butamirate …
Number of citations: 6 pubs.rsc.org
SJ Lee, SY Yeom, JY Lee, C Park - Scientific Reports, 2021 - nature.com
… and butamirate observed in vitro, we examined whether oxelaidin or butamirate inhibits … injected intraperitoneally with oxelaidin or butamirate and tumor growth inhibition assessed. …
Number of citations: 3 www.nature.com
ADG Neofotistos, K Gkountanas, H Boutsikaris… - Separations, 2021 - mdpi.com
A reversed-phase high-pressure liquid chromatography (RP-HPLC) method was developed and subsequently validated for the simultaneous determination of butamirate citrate (BC) …
Number of citations: 5 www.mdpi.com
E Bayram, P Karakaya, Y Topcu, U Yis… - Pediatric Emergency …, 2013 - journals.lww.com
… overdose for butamirate citrate treatment. Our patient’s history of butamirate citrate intake 1 hour before the symptoms suggested acute dystonic reaction caused by butamirate citrate at …
Number of citations: 9 journals.lww.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.